3,3',4',5-Tetramethoxystilbene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVAOGIYBMTHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolism and Biotransformation Pathways of 3,3 ,4 ,5 Tetramethoxystilbene Analogues
In Vivo Metabolic Profiling in Non-Human Animal Models
Studies in animal models, primarily mice, have been crucial in elucidating how tetramethoxystilbene analogues are processed in a living organism. These investigations have identified various metabolites and their distribution in different tissues.
Identification of Phase I Metabolites (Demethylation, Oxidation, Desaturation)
The primary route of metabolism for tetramethoxystilbene analogues is through Phase I reactions, specifically hydroxylation and O-demethylation. researchgate.netnih.gov Unlike their parent compound, resveratrol (B1683913), which is rapidly conjugated, these methylated versions undergo structural modifications that create new, often more active, compounds.
Biotransformation studies of 3,4,5,4'-tetramethoxystilbene (B174519) (DMU-212) have identified several key metabolites resulting from these Phase I processes. nih.govnih.govsemanticscholar.org The metabolic reactions involve the removal of methyl groups (demethylation) and the addition of hydroxyl groups (oxidation). nih.gov Research has identified up to five distinct metabolites of DMU-212. nih.govsemanticscholar.org
The major metabolites identified from the parent compound DMU-212 are listed below:
| Parent Compound | Metabolite Name | Chemical Name | Metabolic Process | Reference |
| DMU-212 | DMU-214 | 3'-hydroxy-3,4,5,4'-tetramethoxystilbene | Hydroxylation | nih.govnih.gov |
| DMU-212 | DMU-281 | 4'-hydroxy-3,4,5-trimethoxystilbene | O-demethylation | nih.govnih.gov |
| DMU-212 | DMU-291 | 4-hydroxy-3,5,4'-trimethoxystilbene | O-demethylation | nih.gov |
| DMU-212 | DMU-807 | 3-hydroxy-4,5,4'-trimethoxystilbene | O-demethylation | nih.govnih.gov |
| DMU-212 | DMU-295 | 4,4'-dihydroxy-3,5-dimethoxystilbene | Double O-demethylation | nih.gov |
Identification of Phase II Metabolites (Glucuronide and Cysteine Conjugation)
In contrast to its parent compound, resveratrol, which is extensively metabolized via Phase II conjugation to form glucuronate and sulfate (B86663) conjugates, the analogue 3,4,5,4'-tetramethoxystilbene (DMU-212) appears to follow a different primary metabolic fate. researchgate.netnih.gov Studies directly comparing the two have shown that while resveratrol is heavily conjugated, DMU-212 primarily undergoes the Phase I reactions of hydroxylation and demethylation. researchgate.netnih.gov The available scientific literature has not prominently reported the formation of glucuronide or cysteine conjugates for tetramethoxystilbene analogues, suggesting these Phase II pathways are less significant for these methylated derivatives.
Distribution of Metabolites in Biological Tissues (Intestinal Contents, Liver, Serum, Colorectal Tissues)
Pharmacokinetic studies in mice have revealed that the tissue distribution of 3,4,5,4'-tetramethoxystilbene (DMU-212) is markedly different from that of resveratrol, particularly in the gastrointestinal tract. researchgate.netnih.gov Following oral administration, DMU-212 demonstrated significantly lower levels in the plasma and liver compared to resveratrol. researchgate.netnih.gov However, it achieved substantially higher concentrations in the tissues of the small intestine and colon. researchgate.netnih.gov
This preferential distribution suggests that methoxylation of the stilbene (B7821643) structure leads to enhanced availability in the gastrointestinal tract. The ratio of the area under the concentration-time curve (AUC) for resveratrol compared to DMU-212 highlights this difference.
| Tissue | AUC Ratio (Resveratrol / DMU-212) | Implication for DMU-212 | Reference |
| Plasma | 3.5 | Lower systemic exposure than resveratrol | researchgate.netnih.gov |
| Liver | 5.0 | Lower hepatic exposure than resveratrol | researchgate.netnih.gov |
| Small Intestinal Mucosa | 0.1 | Superior availability compared to resveratrol | researchgate.netnih.gov |
| Colonic Mucosa | 0.15 | Superior availability compared to resveratrol | researchgate.netnih.gov |
In Vitro Metabolic Studies Using Cellular and Subcellular Systems
In vitro models using specific human cancer cell lines and isolated enzyme systems have been instrumental in pinpointing the specific enzymes responsible for the biotransformation of tetramethoxystilbene analogues and understanding the functional consequences of this metabolism.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Biotransformation
The cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1, are central to the metabolism of tetramethoxystilbene analogues. oup.com These enzymes are expressed in both liver and other tissues, including steroid-responsive tissues like the breast and uterus. oup.com
Studies focusing on the analogue 2,3′,4,5′-tetramethoxystilbene (TMS) have shown it to be a potent and selective competitive inhibitor of CYP1B1, with a 50-fold greater selectivity for CYP1B1 over CYP1A1. oup.commedchemexpress.com In human breast cancer cells (MCF-7), which have high CYP1B1 expression, TMS was found to effectively inhibit CYP1B1 expression and its associated enzymatic activity. oup.comnih.gov While TMS is a potent inhibitor, CYP enzymes are also responsible for its metabolism, indicating a complex interaction where the compound both modulates and is a substrate for these enzymes. nih.gov
| Enzyme | Interaction with Tetramethoxystilbene Analogues (TMS) | Reference |
| CYP1B1 | Potent and selective competitive inhibitor. Also metabolizes TMS. | oup.commedchemexpress.comnih.gov |
| CYP1A1 | Inhibitory effect is approximately 50-fold less than on CYP1B1. | oup.com |
Metabolic Activation to More Potent Analogues (e.g., 3'-hydroxy-3,4,5,4'-tetramethoxystilbene, DMU-214)
A key finding from metabolic studies is that the biotransformation of tetramethoxystilbene can lead to metabolic activation, where a metabolite is more biologically active than the parent compound. nih.govtandfonline.com The conversion of 3,4,5,4'-tetramethoxystilbene (DMU-212) to its hydroxylated metabolite, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), is a clear example of this phenomenon. nih.govnih.govtandfonline.com
In vitro screening studies using ovarian cancer cell lines (A-2780 and SKOV-3) demonstrated that the cytotoxic activity of the metabolite DMU-214 was significantly higher than that of the parent compound, DMU-212. nih.govnih.govresearchgate.netnih.gov This enhanced anti-proliferative and pro-apoptotic effect of DMU-214 confirms that the metabolic process serves to activate the compound, converting it to a more potent form. nih.govtandfonline.com This activation is a critical factor in its potential therapeutic application.
Compound Reference Table
| Abbreviation / Trivial Name | Chemical Name |
| DMU-212 | 3,4,5,4'-tetramethoxystilbene |
| DMU-214 | 3'-hydroxy-3,4,5,4'-tetramethoxystilbene |
| DMU-281 | 4'-hydroxy-3,4,5-trimethoxystilbene |
| DMU-291 | 4-hydroxy-3,5,4'-trimethoxystilbene |
| DMU-807 | 3-hydroxy-4,5,4'-trimethoxystilbene |
| DMU-295 | 4,4'-dihydroxy-3,5-dimethoxystilbene |
| Resveratrol | 3,4',5-trans-trihydroxystilbene |
| TMS | 2,3′,4,5′-tetramethoxystilbene |
| 3,3',4',5'-TMS | 3,3',4',5'-tetramethoxy-trans-stilbene |
Research on the Impact of Metabolism on the Biological Efficacy of 3,3',4',5-Tetramethoxystilbene Analogues
The biotransformation of this compound (DMU-212) has been a subject of study, revealing that its metabolites can possess significant, and in some cases enhanced, biological activity compared to the original molecule. nih.gov This metabolic activation underscores the importance of considering the entire metabolic profile when evaluating the therapeutic potential of this class of compounds.
Research has shown that DMU-212 undergoes metabolic processes that include hydroxylation and O-demethylation. nih.gov In vitro studies using liver microsomes have identified several metabolites of DMU-212. nih.gov Biotransformation studies have specifically identified five key metabolites: 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), 4′-hydroxy-3,4,5-trimethoxystilbene (DMU-281), 4-hydroxy-3,5,4′-trimethoxystilbene (DMU-291), 4,4′-dihydroxy-3,5-dimethoxystilbene (DMU-295), and 3-hydroxy-4,5,4′-trimethoxystilbene (DMU-807). nih.gov
Among these metabolites, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) has been singled out for its potent biological effects. nih.govnih.gov Studies focusing on ovarian cancer cell lines have demonstrated that DMU-214 exhibits significantly higher cytotoxic activity than its parent compound, DMU-212. nih.govnih.gov This suggests a metabolic activation of DMU-212 to a more potent form. nih.gov
Further investigations into the mechanisms of action of DMU-214 have revealed its ability to induce cell cycle arrest at the G2/M phase and trigger receptor-mediated apoptosis in SKOV-3 ovarian cancer cells, which lack the p53 tumor suppressor protein. nih.govnih.govtandfonline.com Moreover, recent research has highlighted the anti-migratory and anti-proliferative properties of DMU-214 in ovarian cancer cells, providing new insights into its potential to inhibit processes related to metastasis. nih.govnih.govtandfonline.com The enhanced anti-proliferative and pro-apoptotic effects of DMU-214 have also been observed in A-2780 ovarian cancer cells, which express wild-type p53. nih.gov In vivo studies using a mouse xenograft model with A-2780 cells further confirmed the strong anti-proliferative activity of DMU-214. nih.gov
The preferential growth-inhibitory and pro-apoptotic properties of DMU-212 in transformed cells compared to their untransformed counterparts have been noted. nih.gov The superior bioavailability of DMU-212 in the gastrointestinal tract compared to resveratrol, coupled with the potent activity of its metabolite DMU-214, provides a strong rationale for its evaluation as a potential colorectal cancer chemopreventive agent. nih.gov
The table below summarizes the comparative biological effects of this compound (DMU-212) and its primary active metabolite, DMU-214.
Table 1: Comparative Biological Efficacy of DMU-212 and its Metabolite DMU-214
| Compound | Parent/Metabolite | Target Cell Line(s) | Observed Biological Effects | Key Findings |
| This compound (DMU-212) | Parent Compound | Various cancer cell lines (fibroblasts, liver, colon, hypopharynx, breast, prostate, ovarian) | Pro-apoptotic activity. nih.gov | Shows preferential growth-inhibitory and pro-apoptotic properties in transformed cells. nih.gov |
| 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) | Metabolite of DMU-212 | Ovarian cancer cells (SKOV-3, A-2780) | Significantly higher cytotoxic activity than DMU-212. nih.govnih.gov | Induces G2/M cell cycle arrest and receptor-mediated apoptosis. nih.govnih.govtandfonline.com |
| Ovarian cancer cells (SKOV-3) | Anti-migratory and anti-proliferative activity. nih.govnih.govtandfonline.com | Modulates expression of migration and proliferation-related genes. nih.gov | ||
| Ovarian cancer cells (A-2780) | Stronger anti-proliferative and pro-apoptotic effects compared to SKOV-3 cells. nih.gov | Modulated the expression of p53-target genes driving apoptosis. nih.gov | ||
| A-2780 cells in a mouse xenograft model | Strong anti-proliferative activity in vivo. nih.gov | Suggested as a potential therapeutic in ovarian cancer treatment. nih.gov |
Biological Activities and Underlying Molecular Mechanisms of 3,3 ,4 ,5 Tetramethoxystilbene and Analogues
Cell Cycle Regulation and Antimitotic Effects
3,3',4',5-Tetramethoxystilbene and its analogues interfere with the normal progression of the cell cycle, leading to an arrest at critical phases and inhibiting cell division. This antimitotic activity is a key component of its biological effects and is primarily achieved through two interconnected mechanisms: the induction of mitotic arrest and the disruption of microtubule dynamics.
A hallmark of the action of 3,4,5,4'-tetramethoxystilbene (B174519) (DMU-212) is its ability to halt cell proliferation by causing cell cycle arrest, predominantly at the G2/M phase. nih.gov This contrasts with its parent compound, resveratrol (B1683913), which typically induces a G0/G1 arrest. nih.gov Studies have consistently shown that in various cancer cell lines, including breast and ovarian cancer, DMU-212 treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov For instance, in MDA-MB-435 and MCF-7 human breast cancer cells, DMU-212 was found to induce a predominant G2/M arrest. nih.gov Similarly, in A-2780 and SKOV-3 ovarian cancer cells, the compound arrested the cell cycle in the G2/M phase, which subsequently led to apoptosis. nih.gov The metabolite of DMU-212, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), has also been shown to trigger G2/M cell cycle arrest in the SKOV-3 ovarian cancer cell line. nih.gov This targeted disruption of the G2/M checkpoint prevents cells from entering mitosis, thereby inhibiting their division and proliferation.
Table 1: Effect of 3,4,5,4'-Tetramethoxystilbene (DMU-212) on Cell Cycle Progression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference |
| MDA-MB-435 | Breast Cancer | Predominantly G2/M Arrest | nih.gov |
| MCF-7 | Breast Cancer | Predominantly G2/M Arrest | nih.gov |
| A-2780 | Ovarian Cancer | G2/M Phase Arrest | nih.gov |
| SKOV-3 | Ovarian Cancer | G2/M Phase Arrest | nih.gov |
The arrest of the cell cycle at the G2/M phase is mechanistically linked to the compound's effect on the microtubule cytoskeleton. Microtubules, which are dynamic polymers of tubulin, are essential for the formation of the mitotic spindle, a structure required for the proper segregation of chromosomes during mitosis. Research indicates that 3,4,5,4'-tetramethoxystilbene (DMU-212) significantly promotes tubulin polymerization. nih.gov This effect disrupts the delicate balance of microtubule dynamics, which is necessary for a functional mitotic spindle. In another analogue, 2,3',4,5'-tetramethoxystilbene (TMS), microarray analysis revealed that treatment led to an increase in the expression of tubulin genes. aacrjournals.orgresearchgate.net By interfering with the normal assembly and disassembly of microtubules, these tetramethoxystilbene compounds trigger the mitotic spindle assembly checkpoint, leading to a prolonged mitotic arrest and eventual cell death. nih.gov
Apoptosis Induction Pathways
Beyond halting cell division, this compound and its analogues actively induce apoptosis, or programmed cell death, through multiple signaling cascades. The engagement of both extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways ensures a robust pro-apoptotic response in targeted cells.
The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface. nih.gov Evidence shows that 3,4,5,4'-tetramethoxystilbene (DMU-212) and its metabolites can activate this pathway in a cell-type-specific manner. In A-2780 ovarian cancer cells, DMU-212 treatment resulted in an increased expression of several key genes associated with receptor-mediated apoptosis, including Fas, FasL, TNF, TNFRSF10A, TNFRSF21, and TNFRSF16. nih.gov Furthermore, the active metabolite of DMU-212, DMU-214, was found to induce receptor-mediated apoptosis in SKOV-3 cells. nih.govresearchgate.net In A-2780 cells, DMU-214 up-regulated the mRNA levels of the death receptors Fas and DR5 and increased the protein levels of Fas and TNFR1. nih.gov This up-regulation of death receptors and their ligands sensitizes the cells to apoptotic signals from the microenvironment, leading to the activation of downstream effector caspases.
The intrinsic, or mitochondrial, pathway of apoptosis is a critical target of tetramethoxystilbene compounds. nih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeability of the mitochondrial outer membrane. youtube.com In response to cellular stress induced by these compounds, pro-apoptotic Bcl-2 family members like Bax are activated. Studies using the analogue 2,3',4,5'-tetramethoxystilbene (TMS) showed that upon treatment, the pro-apoptotic protein Bax translocates from the cytosol to the mitochondria. aacrjournals.orgresearchgate.net This event is a crucial step in initiating mitochondrial-mediated cell death. aacrjournals.orgresearchgate.net In SKOV-3 ovarian cancer cells, DMU-212 was shown to up-regulate genes specific to the intrinsic pathway, such as Bax and Apaf-1. nih.gov The release of factors like cytochrome c from the mitochondria into the cytosol follows, which then triggers the formation of the apoptosome and subsequent activation of initiator caspases. youtube.com The ability of these compounds to induce the intrinsic pathway has been observed across a range of cancer cell lines, including transformed fibroblasts, breast, liver, and colon cancer cells. nih.govresearchgate.net
The commitment of a cell to apoptosis is often determined by the balance between pro-apoptotic and anti-apoptotic proteins. Tetramethoxystilbenes decisively shift this balance towards cell death. A key indicator of this shift is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. In SKOV-3 cells, treatment with DMU-212 led to an increase in Bax expression while simultaneously decreasing the expression of anti-apoptotic Bcl-2. nih.gov This alteration increases the Bax/Bcl-2 ratio, a change known to promote the release of pro-apoptotic molecules from the mitochondria. nih.govnih.gov
This shift in the Bax/Bcl-2 ratio culminates in the activation of caspases, a family of proteases that execute the final phases of apoptosis. In A-2780 cells, DMU-212 treatment was correlated with the activation of caspase-3/7. nih.gov Similarly, the analogue trans-3,5,4′-trimethoxystilbene (TMS) was shown to activate caspases in osteosarcoma cells. nih.govresearchgate.net Research on 2,3',4,5'-tetramethoxystilbene (TMS) demonstrated an increase in the pro-apoptotic proteins Noxa and Bim, and it was found to induce both caspase-dependent and caspase-independent cell death. aacrjournals.orgresearchgate.net The activation of effector caspases like caspase-3 leads to the cleavage of essential cellular proteins, resulting in the characteristic morphological changes of apoptosis and the ultimate demise of the cell. nih.gov
Table 2: Modulation of Key Apoptotic Proteins by Tetramethoxystilbene Analogues
| Compound/Analogue | Cell Line | Effect on Bax | Effect on Bcl-2 | Effect on Caspases | Reference |
| 3,4,5,4'-Tetramethoxystilbene (DMU-212) | SKOV-3 | Upregulation | Decrease | - | nih.gov |
| 3,4,5,4'-Tetramethoxystilbene (DMU-212) | A-2780 | - | - | Activation of Caspase-3/7 | nih.gov |
| 2,3',4,5'-Tetramethoxystilbene (TMS) | Breast Cancer Cells | Translocation to mitochondria; Cleavage to p18 form | - | Induction of caspase-dependent and -independent death | aacrjournals.orgresearchgate.net |
| Trans-3,5,4′-Trimethoxystilbene (TMS) | 143B Osteosarcoma | Knockdown reversed apoptosis | - | Activation | nih.govresearchgate.net |
Modulation of Key Signal Transduction Pathways
This compound (TMS), also known as DMU-212, and its analogues exert their biological effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in various diseases, particularly cancer. Research has illuminated the ability of these compounds to interfere with key cascades, thereby influencing cellular processes such as proliferation, apoptosis, inflammation, and metastasis.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathway (JNK, p38, ERK1/2)
The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising cascades such as JNK, p38, and ERK1/2, are crucial in transducing extracellular signals to cellular responses. nih.gov These pathways regulate a wide array of cellular activities, including proliferation, differentiation, and apoptosis. nih.gov
An analogue of resveratrol, (Z)-3,4,5,4′-trans-tetramethoxystilbene (also referred to as TMS), has been shown to significantly activate JNK, a key player in the cellular stress response. researchgate.netproquest.com This activation of JNK is linked to the induction of apoptosis and autophagy in gefitinib-resistant non-small-cell lung cancer cells. researchgate.netproquest.com The inhibition of JNK activation was found to partially block the effects of this compound, highlighting the importance of this pathway in its anticancer activity. researchgate.netproquest.com
Furthermore, in the context of neuroblastoma, while not directly studying this compound, research on a related natural compound, notoginsenoside Ft1, demonstrated the involvement of p38 MAPK and ERK1/2 pathways in its pro-apoptotic effects. nih.govsigmaaldrich.com This compound enhanced the phosphorylation of ERK1/2, JNK, and p38 MAPK, and inhibitors of p38 MAPK and ERK1/2 were able to abrogate the induced apoptosis. nih.govsigmaaldrich.com This suggests that the broader class of compounds may share mechanisms involving the modulation of these critical MAPK pathways.
Inhibition of NF-κB and AP-1 Signaling
Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors that regulate inflammatory responses, cell proliferation, and survival. nih.govnih.gov Dysregulation of these pathways is a hallmark of many cancers.
Studies have demonstrated that 3,4,5,4'-trans-tetramethoxystilbene (DMU-212) can effectively suppress the activation of NF-κB and modulate AP-1 in a rat model of hepatocellular carcinoma. nih.gov Treatment with DMU-212 led to a reduction in the translocation of the p65 and p50 subunits of NF-κB to the nucleus, thereby inhibiting its DNA binding capacity. nih.gov This was associated with an increased retention of the inhibitory protein IκB and reduced activity of IκB kinase (IKK). nih.gov Consequently, the expression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB, was also reduced. nih.gov
In the same study, DMU-212 was also found to modulate AP-1 activity. nih.gov While treatment with DMU-212 alone increased the levels of the AP-1 subunits c-Jun and c-Fos, combined treatment with a carcinogen diminished the level of c-Fos and its DNA binding. nih.gov These findings suggest that the chemopreventive effects of DMU-212 are, at least in part, mediated through its ability to suppress pro-inflammatory transcription factors like NF-κB and AP-1. nih.gov
Modulation of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. mdpi.com Constitutive activation of STAT3 is frequently observed in many human cancers and is associated with tumor progression and metastasis. nih.govresearchgate.net
The broader family of stilbene (B7821643) compounds, including resveratrol, has been extensively studied for its ability to target the STAT3 pathway. nih.gov Resveratrol has been shown to block STAT3 activation by inhibiting Src tyrosine kinase activity and by decreasing acetylated STAT3 in breast cancer cells. nih.gov This highlights the potential of stilbene derivatives to modulate this critical oncogenic pathway.
Inhibition of Akt, Focal Adhesion Kinase (FAK), and Mammalian Target of Rapamycin (mTOR) Pathways
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. nih.govyoutube.comyoutube.com Its aberrant activation is a common event in many types of cancer. nih.gov
A resveratrol analogue, (Z)-3,4,5,4′-trans-tetramethoxystilbene (TMS), has been found to significantly suppress the mTOR pathway. researchgate.netproquest.com This suppression is a downstream effect of the compound's ability to induce endoplasmic reticulum (ER) stress and activate AMPK. researchgate.netproquest.com Proteomics analysis confirmed the significant inhibition of the mTOR pathway by TMS in gefitinib-resistant non-small-cell lung cancer cells. researchgate.netproquest.com
Furthermore, studies on trans-3,4,5,4'-tetramethoxystilbene (DMU-212) have shown its ability to inhibit angiogenesis by targeting the VEGFR2 signaling pathway. nih.gov This involves the suppression of the phosphorylation of multiple downstream signaling components, which often includes the Akt and mTOR pathways, although not explicitly detailed in the provided search results. nih.gov
Suppression of Wnt, Smad3/4, myc, Ets, and Notch Signaling
Emerging evidence suggests that tetramethoxystilbene and its analogues can influence other crucial signaling pathways involved in development and cancer, such as Wnt, Smad, myc, and Notch.
One of the metabolites of 3,4,5,4′-tetramethoxystilbene (DMU-212), 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), has been shown to trigger changes in the expression of several genes related to cell migration and proliferation. nih.gov This includes the upregulation of SMAD7, a known inhibitor of the TGF-β/Smad signaling pathway. nih.gov
Furthermore, research has established a direct link between Notch signaling and the regulation of c-myc, a potent oncogene. nih.gov Notch1 activation leads to the upregulation of c-myc, and this is a critical event in the development of T-cell acute lymphoblastic leukemia/lymphoma. nih.gov While direct studies on the effect of this compound on the Notch-myc axis are not available in the provided results, the known influence of stilbene compounds on various signaling pathways suggests this as a potential area for future investigation. The WNT and Notch signaling pathways are known to control the transcription of MYC. nih.gov
Modulation of p53-Target Genes
The p53 tumor suppressor protein is a critical regulator of the cellular response to stress, including DNA damage. harvard.edu It functions as a transcription factor, activating a wide range of target genes involved in cell cycle arrest, DNA repair, and apoptosis. harvard.eduresearchgate.net
This modulation of p53-target genes highlights a key mechanism by which this tetramethoxystilbene metabolite exerts its anticancer effects, demonstrating its ability to engage the cell's own tumor suppression machinery. nih.govresearchgate.net The ability of p53 to regulate the expression of genes like RAD51, which is involved in homologous recombination, further underscores the importance of this pathway in the context of cancer therapy. embopress.org
Table of Research Findings on the Modulation of Signaling Pathways by this compound and its Analogues
| Pathway | Compound | Key Findings | Cell/Animal Model |
| MAPK | (Z)-3,4,5,4′-trans-tetramethoxystilbene (TMS) | Significantly activated JNK, leading to apoptosis and autophagy. researchgate.netproquest.com | Gefitinib-resistant non-small-cell lung cancer cells |
| NF-κB | 3,4,5,4'-trans-tetramethoxystilbene (DMU-212) | Suppressed activation by reducing p65/p50 translocation and IKK activity. nih.gov | Rat model of hepatocellular carcinoma |
| AP-1 | 3,4,5,4'-trans-tetramethoxystilbene (DMU-212) | Modulated AP-1 activity, diminishing c-Fos levels and DNA binding. nih.gov | Rat model of hepatocellular carcinoma |
| STAT3 | 3,4,5,4'-trans-tetramethoxystilbene (DMU-212) | Decreased carcinogen-induced activation of STAT3. nih.gov | Rat model of hepatocellular carcinoma |
| mTOR | (Z)-3,4,5,4′-trans-tetramethoxystilbene (TMS) | Significantly suppressed the mTOR pathway. researchgate.netproquest.com | Gefitinib-resistant non-small-cell lung cancer cells |
| Smad | 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) | Upregulated the expression of SMAD7. nih.gov | SKOV-3 ovarian cancer cells |
| p53-Target Genes | 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) | Modulated the expression of p53-target genes involved in apoptosis and DNA repair. nih.govresearchgate.net | A-2780 ovarian cancer cells (wild-type p53) |
Anti-proliferative Effects in Diverse Non-Human Cell Line Models
The methoxylated resveratrol analogue, this compound, also known as 3,4,5,4'-tetramethoxystilbene or DMU-212, has demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. nih.govnih.gov Its enhanced bioavailability and potent cytotoxic effects compared to its parent compound, resveratrol, have made it a subject of extensive research. nih.govnih.gov Studies have shown its ability to induce cell cycle arrest and apoptosis in various cancer models, including melanoma, ovarian, breast, colon, liver, and prostate cancers. nih.govnih.gov
Human Melanoma Cell Lines (e.g., A375, Bro, MeWo, M5)
Research has highlighted the potent anti-proliferative effects of this compound (DMU-212) in several human melanoma cell lines. This compound has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.
In the A375 human melanoma cell line, this compound markedly inhibits proliferation with an IC50 value of 0.7 µM. researchgate.net The underlying mechanism involves the induction of mitotic arrest at the prometaphase stage of cell division. researchgate.net This is accompanied by the disassembly of the mitotic spindle and the induction of apoptosis. researchgate.net Molecularly, the compound's effects are associated with the upregulation of the mitogen-activated protein kinases (MAPKs), JNK and p38. researchgate.net Furthermore, it has been observed to inhibit the migration and attachment of A375 cells, suggesting potential anti-metastatic properties. researchgate.net
Studies on a panel of melanoma cell lines including A375, MeWo, M5, and Bro have shown that DMU-212 induces cell cycle arrest at the G2/M phase. nih.gov This is achieved through the modulation of key cell cycle regulatory proteins, including the upregulation of p53, its downstream effector p21, and cyclin B1, alongside the downregulation of cyclin A2. nih.gov The induction of apoptosis is also a key feature of its anti-cancer activity in these cells. nih.gov
Table 1: Anti-proliferative Effects of this compound in Melanoma Cell Lines
| Cell Line | IC50 | Key Molecular Mechanisms |
|---|---|---|
| A375 | 0.7 µM | Mitotic arrest at prometaphase, apoptosis induction, upregulation of JNK and p38 MAPKs, G2/M arrest, upregulation of p53, p21, cyclin B1, downregulation of cyclin A2. researchgate.netnih.gov |
| Bro | Not Specified | G2/M phase cell cycle arrest, apoptosis induction, upregulation of p53, p21, cyclin B1, downregulation of cyclin A2. nih.gov |
| MeWo | Not Specified | G2/M phase cell cycle arrest, apoptosis induction, upregulation of p53, p21, cyclin B1, downregulation of cyclin A2. nih.gov |
| M5 | Not Specified | G2/M phase cell cycle arrest, apoptosis induction, upregulation of p53, p21, cyclin B1, downregulation of cyclin A2. nih.gov |
Ovarian Cancer Cell Lines (e.g., A-2780, SKOV-3)
This compound (DMU-212) and its metabolites have shown notable anti-cancer activity in ovarian cancer cell lines. The compound is known to arrest the cell cycle and activate apoptosis. nih.govmdpi.com
The primary metabolite of DMU-212, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), has demonstrated even higher cytotoxic activity than the parent compound in both A-2780 and SKOV-3 ovarian cancer cells. nih.govresearchgate.net In the A-2780 cell line, which expresses wild-type p53, DMU-214 exhibited IC50 values of 0.13 µM at 24 hours, 0.11 µM at 48 hours, and 0.09 µM at 72 hours. nih.govnih.gov In these cells, DMU-214 modulates the expression of p53-target genes that drive both intrinsic and extrinsic apoptotic pathways. nih.gov
In the SKOV-3 cell line, which lacks p53, the IC50 values for DMU-214 were 0.26 µM at 48 hours and 0.19 µM at 72 hours. nih.govnih.gov In these p53-null cells, DMU-214 induces receptor-mediated apoptosis. nih.gov The parent compound, DMU-212, has also been shown to decrease the expression of CYP1A1 and CYP1B1 mRNA and protein in both A-2780 and SKOV-3 cells, with a complete inhibition of CYP1B1 protein expression in A-2780 cells. mdpi.com
Table 2: Anti-proliferative Effects of a this compound Metabolite (DMU-214) in Ovarian Cancer Cell Lines
| Cell Line | IC50 (DMU-214) | Key Molecular Mechanisms |
|---|---|---|
| A-2780 | 0.13 µM (24h), 0.11 µM (48h), 0.09 µM (72h) | Modulation of p53-target genes, induction of intrinsic and extrinsic apoptosis. nih.govnih.gov |
| SKOV-3 | 0.26 µM (48h), 0.19 µM (72h) | Induction of receptor-mediated apoptosis (p53-independent). nih.govnih.gov |
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-435/LCC6, Hormone-Resistant Models)
The anti-proliferative effects of tetramethoxystilbene analogues have been documented in various breast cancer cell lines, including hormone-sensitive and hormone-resistant models. 3,4,5,4'-tetramethoxystilbene (DMU-212) has been shown to have anti-proliferative and pro-apoptotic activity in MCF-7 and MDA-MB-435/LCC6 breast cancer cells. nih.govnih.gov
In models of hormone-resistant breast cancer, a stilbene derivative referred to as TMS (2,3',4,5'-tetramethoxystilbene) demonstrated significant antitumor effects. nih.gov At concentrations of 0.2 to 0.3 µM, it inhibited the growth of long-term tamoxifen-treated and fulvestrant-treated MCF-7 cells. nih.gov The mechanism of action at a 3 µM concentration involves the inhibition of tubulin polymerization, leading to a G2-M phase cell cycle block and the induction of apoptosis. nih.gov This compound also inhibits key signaling pathways associated with hormone resistance, including the FAK, Akt, and mTOR pathways, while stimulating JNK and p38 MAPK activity. nih.gov
Further mechanistic studies revealed that tetramethoxystilbene treatment can induce both caspase-independent and caspase-dependent cell death through the intrinsic pathway. researchgate.net This involves the cleavage of Bax to a truncated p18 form and its translocation from the cytosol to the mitochondria, as well as an increase in the pro-apoptotic proteins Noxa and Bim. researchgate.net
Table 3: Anti-proliferative Effects of Tetramethoxystilbene Analogues in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 / Effective Concentration | Key Molecular Mechanisms |
|---|---|---|---|
| MCF-7 | 3,4,5,4'-tetramethoxystilbene (DMU-212) | Not Specified | Anti-proliferative, pro-apoptotic. nih.govnih.gov |
| MDA-MB-435/LCC6 | 3,4,5,4'-tetramethoxystilbene (DMU-212) | Not Specified | Anti-proliferative, pro-apoptotic. nih.gov |
| Hormone-Resistant MCF-7 (Tamoxifen/Fulvestrant-treated) | 2,3',4,5'-tetramethoxystilbene (TMS) | 0.2-0.3 µM (growth inhibition) | G2-M phase cell cycle block, apoptosis, inhibition of tubulin polymerization, inhibition of FAK/Akt/mTOR pathways, stimulation of JNK/p38 MAPK. nih.gov |
Colon Cancer Cell Lines (e.g., HT-29, HCT116)
3,4,5,4'-tetramethoxystilbene (DMU-212) has been identified as a potent agent against colon cancer cells. nih.govresearchgate.net It has been shown to exert anti-tumor activity in various colon cancer cell lines, including HT-29, HCA-7, and HCEC. nih.govnih.gov Specifically in DLD-1 and LOVO colon cancer cells, DMU-212 acts as a strong activator of cytotoxicity and apoptosis. nih.govresearchgate.net
The metabolite of DMU-212, 4'-hydroxy-3,4,5-trimetoxystilbene (DMU-281), has also been investigated for its anti-cancer properties. In DLD-1 cells, DMU-281 demonstrated cytotoxic activity that was triggered through cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov This process was accompanied by the activation of caspases-9, -8, and -3/7. nih.gov While effective, the cytotoxic potency of DMU-281 was found to be lower than that of the parent compound, DMU-212, in both DLD-1 and LOVO cell lines. nih.gov
Table 4: Anti-proliferative Effects of 3,4,5,4'-Tetramethoxystilbene and its Metabolite in Colon Cancer Cell Lines
| Cell Line | Compound | IC50 | Key Molecular Mechanisms |
|---|---|---|---|
| HT-29 | 3,4,5,4'-tetramethoxystilbene (DMU-212) | Not Specified | Anti-proliferative. nih.gov |
| DLD-1 | 3,4,5,4'-tetramethoxystilbene (DMU-212) | Not Specified | Cytotoxicity, apoptosis. nih.govresearchgate.net |
| DLD-1 | 4'-hydroxy-3,4,5-trimetoxystilbene (DMU-281) | Not Determined | G2/M phase cell cycle arrest, apoptosis induction, activation of caspases-9, -8, -3/7. nih.gov |
| LOVO | 3,4,5,4'-tetramethoxystilbene (DMU-212) | Not Specified | Cytotoxicity, apoptosis. nih.govresearchgate.net |
| LOVO | 4'-hydroxy-3,4,5-trimetoxystilbene (DMU-281) | >20 µM | G2/M phase cell cycle arrest, apoptosis induction, activation of caspases-9, -8, -3/7. nih.gov |
Liver Cancer Cell Lines (e.g., HepG2)
The anti-proliferative activity of 3,4,5,4'-tetramethoxystilbene (DMU-212) extends to liver cancer cells. Studies have reported its effectiveness in the HepG2 human hepatoma cell line. nih.govnih.gov The compound is known to induce pro-apoptotic activity in these cells. nih.gov Research comparing a series of hydroxylated stilbenes found that the presence and position of hydroxy and methoxy (B1213986) groups are critical for inhibitory efficacy. nih.gov Specifically, E-4-hydroxy-3,3',4',5'-tetramethoxystilbene was tested on HepG2 cells, although its IC50 was not determined in that particular study. nih.gov The broader findings indicate that resveratrol derivatives can selectively inhibit the proliferation of cancer cells like HepG2 with minimal effect on non-tumor cells. nih.gov
Table 5: Anti-proliferative Effects of Tetramethoxystilbene Analogues in Liver Cancer Cell Lines
| Cell Line | Compound | IC50 | Key Molecular Mechanisms |
|---|---|---|---|
| HepG2 | 3,4,5,4'-tetramethoxystilbene (DMU-212) | Not Specified | Anti-proliferative, pro-apoptotic. nih.govnih.govnih.gov |
| HepG2 | E-4-hydroxy-3,3',4',5'-tetramethoxystilbene | Not Tested | Anti-proliferative activity noted, but IC50 not determined. nih.gov |
Prostate Cancer Cell Lines (e.g., LNCaP, PC-3, DU-145)
3,4,5,4'-tetramethoxystilbene (DMU-212) has shown anti-proliferative effects in prostate cancer cell lines. nih.govnih.gov Specifically, its activity has been noted in the androgen-sensitive LNCaP cell line. nih.gov The compound's mechanism of action involves inducing pro-apoptotic activity, contributing to the death of cancer cells. nih.gov While DMU-212's efficacy has been established in LNCaP cells, detailed studies on its effects and specific molecular pathways in the androgen-insensitive PC-3 and DU-145 cell lines are less characterized in the available literature.
Table 6: Anti-proliferative Effects of 3,4,5,4'-Tetramethoxystilbene in Prostate Cancer Cell Lines
| Cell Line | Compound | IC50 | Key Molecular Mechanisms |
|---|---|---|---|
| LNCaP | 3,4,5,4'-tetramethoxystilbene (DMU-212) | Not Specified | Anti-proliferative, pro-apoptotic. nih.govnih.gov |
| PC-3 | Not Specified | Not Specified | Not Specified |
| DU-145 | Not Specified | Not Specified | Not Specified |
Lung Cancer Cell Lines (e.g., H1975, H820, A549, H358)
Research has demonstrated the cytotoxic effects of tetramethoxystilbene compounds on non-small cell lung cancer (NSCLC) cell lines. One study investigated the impact of 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP) on the A549 human NSCLC cell line. The findings revealed that TMBP reduced the viability of A549 cells in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of 148 μM after 72 hours of treatment. nih.gov The cytotoxic action of TMBP was associated with a reduction in cell size, an increase in the production of reactive oxygen species (ROS), and mitochondrial depolarization. nih.gov Furthermore, TMBP was found to induce cell cycle arrest in the G2/M phase. nih.gov
Another compound, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (ChalcEA), isolated from Eugenia aquea leaves, also exhibited inhibitory effects on the proliferation of A549 lung cancer cells. This inhibition was found to be both time- and dose-dependent, with IC50 values of 25.36 µM and 19.60 µM for 24 and 48-hour treatments, respectively. nih.gov The underlying mechanism for this antiproliferative effect was attributed to the induction of apoptosis, mediated through the activation of caspase-9 and caspase-3. nih.gov
Leukemia Cell Lines (e.g., HL-60, K562, MV4-11)
In the context of leukemia, the synthetic peptide PFWT has shown synergistic cytotoxic effects when combined with established chemotherapeutic agents in MLL-rearranged leukemia cell lines, such as MV4-11. nih.gov This peptide was found to induce necrosis in the t(4;11) leukemia cell line, MV4-11. nih.gov Combination treatment of MV4-11 cells with PFWT and chemotherapeutic drugs resulted in sequence-dependent synergy, leading to both apoptotic and necrotic cell death and inhibiting the clonogenicity of these cells. nih.gov
The FLT3/ITD-positive acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11, which have wild-type p53, are sensitive to the FLT3 inhibitor FI-700. nih.gov Co-culture with mesenchymal stromal cells (MSCs) was found to partially protect MV4-11 cells from FI-700-induced apoptosis. nih.gov In contrast, the FLT3 wild-type HL-60 cell line, which has a disabled p53, is resistant to FI-700, regardless of the presence of MSCs. nih.gov
Furthermore, studies on the tyrosine kinase BCR-ABL1-driven chronic myeloid leukemia (CML) cell line K562 have shown that combining the ABL inhibitor imatinib (B729) with hydroxyurea, a drug that induces replication stress, effectively kills these cells. mdpi.com Similarly, inhibiting the mutated FLT3-ITD in AML cells with its specific inhibitor quizartinib (B1680412) sensitizes these cells to the pro-apoptotic effects of hydroxyurea. mdpi.com
Effects on Virally-Transformed Fibroblast Models
An analogue of resveratrol, 3,4,5,4′-tetramethoxystilbene (DMU-212), has demonstrated anti-cancer activity by inducing cell cycle arrest and activating apoptosis in transformed fibroblasts. nih.govsemanticscholar.org Specifically, a methoxy derivative of a resveratrol analogue was found to selectively induce the activation of the mitochondrial apoptotic pathway in transformed fibroblasts. semanticscholar.org This suggests a targeted effect on cellular processes that are critical for cancer cell survival.
Anti-Inflammatory Properties and Mechanisms
3,3',4',5'-Tetramethoxystilbene (3,3′,4,5′-TMS) and its analogue 3,4′,5-trimethoxy-trans-stilbene (3,4′,5-TMS) have been shown to possess significant anti-inflammatory properties. nih.gov In a study using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), both compounds were found to suppress the release of nitric oxide (NO) and the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov
The underlying molecular mechanism for these anti-inflammatory effects involves the downregulation of the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, these compounds partially suppress the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. nih.gov Specifically, they inhibit the phosphorylation of p38, JNK, IKKα/β, p65, and IκBα. nih.gov Both 3,3′,4,5′-TMS and 3,4′,5-TMS also inhibit the nuclear translocation of NF-κB/p65 and reduce the levels of reactive oxygen species (ROS). nih.gov
Anti-Angiogenic Properties (e.g., Suppression of VEGFR2 Activation)
The resveratrol analogue trans-3,4,5,4'-tetramethoxystilbene (DMU-212) has been identified as a potent inhibitor of angiogenesis. nih.govnih.gov This compound significantly inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF). nih.govnih.gov
The anti-angiogenic activity of DMU-212 is mediated, at least in part, through the suppression of the VEGF receptor 2 (VEGFR2) signaling pathway. nih.govresearchgate.net DMU-212 has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2 and multiple downstream signaling components, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K in HUVECs. nih.gov It is noteworthy that DMU-212 does not affect the VEGF-induced phosphorylation of VEGFR1. nih.gov
Modulation of Insulin (B600854) Resistance (e.g., through IRS/PI3K/Akt Pathway Activation)
3,3',4,5'-Tetramethoxy-trans-stilbene (3,3′,4,5′-TMS) has been shown to improve insulin resistance. nih.govresearchgate.net In insulin-resistant HepG2 cells, 3,3′,4,5′-TMS was found to ameliorate insulin resistance by enhancing the phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK3β) and inhibiting the phosphorylation of insulin receptor substrate-1 (IRS-1). nih.gov
Structure Activity Relationship Sar Studies of Tetramethoxystilbene Analogues
Impact of Methoxy (B1213986) Group Position and Number on Biological Potency
The quantity and arrangement of methoxy (-OCH3) groups on the stilbene (B7821643) backbone are critical factors that modulate the biological potential of these compounds. Research indicates that the strategic placement of these groups can significantly enhance or alter their cytotoxic and anti-inflammatory effects.
Studies have shown that introducing additional methoxy groups into the stilbene structure can potentiate the compound's cytotoxic effects researchgate.net. The position of these groups is equally important. For instance, an analysis of various methoxy derivatives of resveratrol (B1683913) revealed that the substitution pattern directly impacts anti-platelet and anti-cancer activities. nih.govresearchgate.net Specifically, a 4'-methoxy derivative was found to be significantly more potent in inhibiting platelet aggregation compared to the parent compound, resveratrol. nih.govresearchgate.net Similarly, a 3-methoxy derivative also showed enhanced inhibitory effects. nih.gov
A comparative study of two resveratrol derivatives, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, demonstrated their ability to suppress lipopolysaccharide-induced inflammation in RAW 264.7 cells. researchgate.net Both compounds effectively inhibited the production of inflammatory cytokines like IL-6 and TNF-α, showcasing the anti-inflammatory potential conferred by these methoxylation patterns. researchgate.net The principle that the position of the methoxy group significantly affects biological properties is further supported by studies on other classes of molecules, where ortho-, meta-, and para-positioning resulted in different rates of clearance from the liver and varied uptake in target tissues. nih.gov
| Compound/Derivative | Key Finding | Reference(s) |
| General Methoxy Analogues | Introduction of additional methoxy groups can potentiate cytotoxic effects. | researchgate.net |
| 4'-Methoxy Resveratrol Derivative | Showed approximately 2.5 orders of magnitude higher anti-platelet activity against TRAP-induced aggregation compared to resveratrol. | nih.govresearchgate.net |
| 3-Methoxy Resveratrol Derivative | Exhibited potent inhibition of TRAP-induced platelet aggregation, more so than the parent compound. | nih.gov |
| 3,3′,4,5′-TMS & 3,4′,5-TMS | Significantly suppress LPS-induced inflammation by inhibiting MAPK and NF-κB signaling pathways. | researchgate.net |
| Ortho- vs. Para-Methoxy Groups | The position of the methoxy group (ortho-, meta-, or para-) on other molecular backbones has been shown to significantly affect biological properties like tissue uptake and clearance rates. | nih.gov |
Role of Stereoisomerism (Trans vs. Cis) on Biological Activity and Specificity
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. solubilityofthings.comlongdom.org In stilbenoids like 3,3',4',5-tetramethoxystilbene, the presence of a carbon-carbon double bond restricts rotation, giving rise to geometric isomers known as cis (Z) and trans (E). solubilityofthings.com This difference in spatial arrangement, though seemingly subtle, is critical in biological systems. longdom.org The specific 3D shape of an isomer determines how it interacts with biological targets such as enzymes and cellular receptors. solubilityofthings.comlibretexts.org Because biological systems are themselves chiral and stereospecific, they can differentiate between isomers, often leading to one isomer being significantly more active or having a completely different effect than the other. libretexts.orgnih.gov
The E (trans) and Z (cis) isomers of tetramethoxystilbene analogues exhibit distinct biological activities, targeting different cellular pathways and demonstrating unique specificities.
The E-isomer, trans-3,4,5,4'-tetramethoxystilbene (also known as DMU-212), is a potent inhibitor of angiogenesis, the formation of new blood vessels. nih.gov It exerts its anti-angiogenic activity by significantly inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF). nih.gov Mechanistically, this isomer selectively suppresses the phosphorylation of VEGFR2 and its downstream signaling components, including Akt, mTOR, and Erk1/2, without affecting VEGFR1. nih.gov
In contrast, the Z-isomer, (Z)-3,4,5,4'-tetramethoxystilbene (TMS), has been identified as a selective inhibitor of certain cancer cells. nih.govresearchgate.net It shows a significant inhibitory effect on gefitinib-resistant non-small-cell lung cancer (NSCLC) cells, while having little effect on other NSCLC cells or normal lung epithelial cells. nih.govresearchgate.net The mechanism of action for the Z-isomer is markedly different from its E-isomer counterpart. It selectively elevates intracellular calcium levels, which in turn induces endoplasmic reticulum (ER) stress and activates AMPK, ultimately leading to caspase-independent apoptosis and autophagy. nih.govresearchgate.net
This clear divergence in activity underscores the importance of stereochemistry. The distinct spatial configurations of the E and Z isomers lead to interactions with different biological targets, resulting in unique therapeutic effects.
| Isomer | Compound Name | Biological Activity | Mechanism of Action | Reference(s) |
| E-Isomer | trans-3,4,5,4'-tetramethoxystilbene (DMU-212) | Potent anti-angiogenesis | Inhibits VEGF-induced proliferation of HUVECs; Suppresses the VEGFR2 signaling pathway. | nih.gov |
| Z-Isomer | (Z)-3,4,5,4'-tetramethoxystilbene (TMS) | Selective inhibition of gefitinib-resistant NSCLC cells | Selectively elevates intracellular calcium, causing ER stress, AMPK activation, and subsequent apoptosis and autophagy. | nih.govresearchgate.net |
Relationship between Hydroxylation/Demethylation and Enhanced Biological Efficacy
The metabolic conversion of methoxy groups to hydroxyl (-OH) groups, a process known as demethylation or hydroxylation, can dramatically enhance the biological efficacy of stilbene analogues. This transformation alters the compound's polarity and hydrogen-bonding capabilities, often leading to stronger interactions with biological targets.
A clear example is seen with the resveratrol analogue 3,4,5,4′-tetramethoxystilbene (DMU-212). Its metabolite, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), in which one methoxy group has been converted to a hydroxyl group, demonstrates significantly higher cytotoxic activity against A-2780 and SKOV-3 ovarian cancer cells. researchgate.net The potency of the hydroxylated metabolite was found to be greater than that of the parent tetramethoxy compound, highlighting that demethylation can be a key step in bioactivation. researchgate.net This suggests that the presence of a hydroxyl group, even in a heavily methoxylated stilbene, can be crucial for maximizing its therapeutic effect.
| Compound | Chemical Feature | Biological Effect | Reference(s) |
| 3,4,5,4′-tetramethoxystilbene (DMU-212) | Parent Compound (Methoxylated) | Cytotoxic to ovarian cancer cells. | researchgate.net |
| 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) | Metabolite (Hydroxylated) | Exhibits higher cytotoxic activity against ovarian cancer cells than the parent compound. | researchgate.net |
Analytical Methodologies for Research and Preclinical Quantification of 3,3 ,4 ,5 Tetramethoxystilbene Analogues
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of methoxylated stilbenes, offering robust and reliable separation and quantification. Depending on the research question, HPLC is coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detectors.
HPLC coupled with UV detection is a widely used method for the quantification of tetramethoxystilbene analogues in preclinical studies involving matrices like rat plasma and cell culture media. This approach offers sufficient sensitivity and selectivity for pharmacokinetic assessments.
A common procedure involves protein precipitation from the plasma sample, typically using a solvent like acetonitrile (B52724), followed by chromatographic separation on a reversed-phase C18 column. capes.gov.br The mobile phase usually consists of a gradient or isocratic mixture of an organic solvent (acetonitrile or methanol) and water, sometimes with additives like formic acid to improve peak shape. capes.gov.brnih.govtandfonline.com Detection is performed at a UV wavelength where the stilbene (B7821643) core has maximum absorbance, often around 300-325 nm. nih.govresearchgate.net
For instance, a validated HPLC-UV method for quantifying 3,5,4'-trimethoxy-trans-stilbene in rat plasma utilized an isocratic mobile phase of acetonitrile and water (75:25, v/v) at a flow rate of 1.2 ml/min on a C18 column, with UV detection at 320 nm. capes.gov.br This method demonstrated good linearity and a low limit of quantification (15 ng/ml), proving suitable for pharmacokinetic studies. capes.gov.br Similarly, for the analysis of 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (a metabolite) in research settings, an isocratic HPLC method was employed with a mobile phase of 0.5% formic acid and methanol (B129727) (45:55, v/v) at a flow rate of 1 ml/min and detection at 273 nm. tandfonline.com
Table 1: Examples of HPLC-UV Methods for Quantification of Tetramethoxystilbene Analogues
| Compound | Matrix | Column | Mobile Phase | Flow Rate | Detection | Retention Time |
| Z-3,5,4'-trimethoxystilbene | Rat Plasma | Reversed Phase C18 | Gradient of acetonitrile and water | 1.5 ml/min | 300 nm | 8.8 min |
| 3,5,4'-trimethoxy-trans-stilbene | Rat Plasma | Agilent ZORBAX Eclipse Plus C18 | Acetonitrile: water (75:25, v/v) | 1.2 ml/min | 320 nm | 6.5 min |
| 3′-hydroxy-3,4,5,4′-tetramethoxystilbene | N/A | Luna NH2 - C18 | 0.5% formic acid and methanol (45:55, v/v) | 1 ml/min | 273 nm | N/A |
| 3,4,5,4'-tetramethoxystilbene (B174519) (DMU-212) | N/A | C18 | Gradient of water (with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid) and acetonitrile | 0.8 mL/min | 325 nm | 9.7 min |
This table is generated based on data from multiple sources. capes.gov.brnih.govtandfonline.comresearchgate.net
For more demanding applications, such as identifying and quantifying metabolites, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique provides superior sensitivity and specificity compared to HPLC-UV. The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the precise measurement of parent compounds and their specific metabolites, even at very low concentrations. nih.gov
A validated HPLC-MS/MS procedure was developed for the determination of 3,4,4',5-tetramethoxystilbene (an isomer of 3,3',4',5-Tetramethoxystilbene) and its metabolites in ovarian cancer cells and the surrounding culture media. nih.gov This method employed a C18 column with a mobile phase consisting of 5mM ammonium acetate with 0.1% formic acid and acetonitrile, delivered at a flow rate of 800μL/min. nih.gov The method demonstrated excellent linearity and precision, enabling the successful quantification of the parent compound and its metabolites in the biological samples. nih.gov LC-MS/MS is the method of choice for detecting metabolites in complex biological samples due to its ability to separate compounds prior to detection. nih.gov
Biotransformation studies using such methods have identified several metabolites of the analogue DMU-212, including 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), 4′-hydroxy-3,4,5-trimethoxystilbene (DMU-281), and 4-hydroxy-3,5,4′-trimethoxystilbene (DMU-291). nih.govscispace.com
Ultra-High Performance Liquid Chromatography-Quadrupole/Orbitrap/Linear Ion Trap Mass Spectrometry (UHPLC-Q/Orbitrap/LTQ MS) for Comprehensive In Vivo Metabolite Profiling
For comprehensive and untargeted metabolite profiling in vivo, more advanced mass spectrometry platforms like the LTQ Orbitrap are utilized. thermofisher.comthermofisher.com Ultra-High Performance Liquid Chromatography (UHPLC) is often used in place of conventional HPLC to achieve better resolution and faster analysis times. The coupling of UHPLC to a hybrid mass spectrometer like a Quadrupole/Orbitrap/Linear Ion Trap (Q/Orbitrap/LTQ) system offers significant advantages for metabolomics research. thermofisher.comthermofisher.com
The Orbitrap mass analyzer provides exceptionally high resolution and mass accuracy, which allows for the confident identification of metabolites based on their exact mass. thermofisher.com This reduces ambiguity and allows for the differentiation of compounds with very similar masses. The linear ion trap component enables multiple stages of fragmentation (MSn), providing detailed structural information for the elucidation of unknown metabolite structures. thermofisher.comthermofisher.com This combination of high-resolution precursor ion measurement in the Orbitrap and sensitive, fast MS/MS fragmentation in the ion trap is a powerful tool for identifying a wide range of metabolites in complex biological samples like plasma, tissues, and cell extracts. thermofisher.comthermofisher.com
Advanced Chromatographic Separation Techniques and Detection Parameters for Research Purposes
The successful analysis of this compound and its analogues relies on optimized chromatographic separation and sensitive detection.
Chromatographic Separation:
Columns: Reversed-phase columns, particularly C18 chemistry, are the standard for separating these relatively nonpolar compounds. capes.gov.brnih.gov Columns with 5 µm particle size are common, providing a good balance of efficiency and backpressure. capes.gov.brekb.eg
Mobile Phases: The mobile phase typically involves a mixture of water and an organic modifier like acetonitrile or methanol. capes.gov.brnih.gov Acetonitrile is often preferred for its lower UV cutoff and viscosity. To improve chromatographic peak shape and ionization efficiency in MS, additives such as formic acid or ammonium acetate are commonly included in the aqueous portion of the mobile phase. researchgate.netnih.gov
Gradient Elution: Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with a range of polarities, which is particularly important in metabolite analysis. researchgate.netnih.gov For instance, a gradient might start at 60% aqueous phase, decrease to 10% to elute the more hydrophobic compounds, and then return to the initial conditions for column re-equilibration. researchgate.net
Detection Parameters:
HPLC-UV: The UV detection wavelength is selected based on the absorbance maximum of the analyte. For tetramethoxystilbenes, this is typically in the range of 300-325 nm. nih.govresearchgate.net A photodiode array (PDA) detector can be used to acquire the entire UV spectrum, aiding in peak purity assessment and method development. ekb.eg
HPLC-MS/MS: In mass spectrometry, electrospray ionization (ESI) is the most common ionization technique for these compounds, and it can be operated in either positive or negative ion mode. The choice of mode depends on the specific compound's ability to gain or lose a proton. For quantification, the mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites, ensuring high selectivity and sensitivity. nih.gov
Computational and Theoretical Investigations of 3,3 ,4 ,5 Tetramethoxystilbene and Analogues
Molecular Docking Studies (e.g., Tubulin Binding Site Interactions, Enzyme Active Sites)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger target molecule like a protein. This method is instrumental in understanding the binding mechanisms of stilbene (B7821643) derivatives.
Tubulin Binding Site Interactions: Many methoxylated stilbenes are known to target the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and exerting anticancer effects. Docking studies on analogues provide a model for how 3,3',4',5-Tetramethoxystilbene might interact with this site. For instance, studies on combretastatin (B1194345) A-4 (CA-4), a well-known stilbenoid, reveal critical structure-activity relationships, such as the importance of a 3,4,5-trimethoxy substitution on one aromatic ring. Docking analyses of thiophene (B33073) derivatives designed as CA-4 analogues show that the 3,4,5-trimethoxyaryl ring A orients itself within the binding pocket, forming key interactions with residues like Cys241 and Val318. It is proposed that the meta and para methoxy (B1213986) groups on this ring can form hydrogen bonds with the sulfhydryl group of Cys241.
While direct docking studies on this compound are not prominently published, it is hypothesized that its 3,4,5-trimethoxyphenyl moiety would behave similarly, anchoring the molecule within the hydrophobic pocket of the colchicine (B1669291) site. The orientation of the second ring, containing the single 3'-methoxy group, would then determine further hydrophobic and van der Waals interactions with other residues in the binding domain.
Enzyme Active Sites: The biological activity of tetramethoxystilbene isomers is not limited to tubulin. The analogue trans-3,4,5,4'-tetramethoxystilbene (DMU-212) has been shown to be a potent inhibitor of angiogenesis, a process critical for tumor growth. researchgate.net Computational and experimental studies indicate that its mechanism involves the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway. researchgate.net DMU-212 was found to suppress the VEGF-induced phosphorylation of VEGFR2, without affecting VEGFR1. researchgate.net This suggests a direct or indirect interaction with the kinase domain of VEGFR2. Molecular docking simulations could elucidate the precise binding mode of this compound within the ATP-binding pocket of the VEGFR2 kinase domain, identifying key residues responsible for its inhibitory activity.
Another study analyzed the potential binding sites of a related compound, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene (THMS), with glyceraldehyde 3-phosphate dehydrogenase (GAPDH). nih.gov The computational docking study identified eight potential binding sites for THMS within the GAPDH molecule, and experimental results showed that this binding leads to a partial inactivation of the enzyme. nih.gov
| Compound Analogue | Target Protein | Predicted Interacting Residues/Key Findings |
| Thiophene-based CA-4 Analogue | β-Tubulin (Colchicine Site) | The 3,4,5-trimethoxyaryl ring is critical for binding. Hydrogen bonds predicted with Cys241; interactions also involve Val318. |
| trans-3,4,5,4'-tetramethoxystilbene (DMU-212) | VEGFR2 | Suppresses phosphorylation, suggesting interaction with the kinase domain to inhibit its activity. researchgate.net |
| trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene (THMS) | GAPDH | Docking revealed 8 potential binding sites, leading to ~10% enzyme inactivation. nih.gov |
Quantum Chemical and Computational Kinetics Analyses
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods can determine properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. For this compound, such analyses could predict its metabolic stability, sites susceptible to nucleophilic or electrophilic attack, and its antioxidant capacity by calculating the ease of hydrogen or electron donation.
Computational kinetics, often modeled using the Chemical Master Equation (CME), can simulate the stochastic processes of chemical reactions. nih.gov While computationally intensive, this approach can model complex biological networks. nih.gov For a compound like this compound, computational kinetics could be used to model its metabolic fate, predicting the rates of formation of various metabolites through enzymatic reactions (e.g., demethylation or hydroxylation by cytochrome P450 enzymes). This provides a theoretical framework to understand the compound's pharmacokinetic profile and identify potentially active metabolites, a known phenomenon for its isomers. bio-hpc.eu The development of quantum algorithms offers a path toward solving these exponentially complex kinetics problems that are intractable for classical computers. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This method is crucial for validating docking poses and assessing the stability of a ligand-protein complex.
For this compound docked into a target like the tubulin colchicine site, an MD simulation would be initiated to observe its behavior. Key metrics are monitored:
Root Mean Square Deviation (RMSD): The RMSD of the ligand is calculated with respect to its initial docked position. A stable, low-fluctuation RMSD value over the simulation time (typically nanoseconds to microseconds) suggests a stable binding pose.
Root Mean Square Fluctuation (RMSF): The RMSF is calculated for protein residues to identify which parts of the protein interact most strongly with the ligand or exhibit changes in flexibility upon binding.
Conformational Changes: MD simulations can reveal if the stilbene molecule maintains its initial conformation (e.g., the trans configuration of the double bond) or undergoes significant changes within the binding pocket. This is important as the geometry of stilbenes is often crucial for their activity. nih.gov
In studies of other tubulin inhibitors, MD simulations have been used to confirm that a ligand remains stably bound within the colchicine site and to analyze the network of hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Such simulations could offer a detailed understanding of the dynamic stability and conformational preferences of this compound at its biological target.
Theoretical Insights into Structure-Function Relationships and Binding Affinities
Theoretical studies, combined with experimental data from analogues, provide significant insights into the structure-function relationships of methoxylated stilbenes.
The number and position of methoxy groups are critical determinants of biological activity. nih.gov Analysis of resveratrol (B1683913) and its methylated analogues has shown that replacing hydroxyl groups with methoxy groups generally increases lipophilicity, which can enhance cellular uptake and metabolic stability. nih.gov This often translates to improved bioavailability and more potent biological effects compared to the parent hydroxylated compounds. nih.gov
Structure-activity relationship studies have shown that for combretastatins, a 3,4,5-trimethoxy substitution on one ring is a key feature for high antitumor potency. This suggests that the 3,4,5-trimethoxyphenyl moiety of this compound is likely crucial for its own potential activity.
Furthermore, studies on the isomer trans-3,4,5,4'-tetramethoxystilbene (DMU-212) and its primary metabolite, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), reveal subtle but critical structural effects. The metabolite DMU-214, which has one methoxy group replaced by a hydroxyl group, exhibits significantly higher cytotoxic activity than its parent compound in ovarian cancer cells. nih.gov This indicates that while methoxylation improves pharmacokinetics, the presence of a hydroxyl group at a specific position can be vital for target interaction, perhaps by acting as a hydrogen bond donor or acceptor. This underscores that a careful balance between hydroxyl and methoxy groups is necessary to optimize both pharmacokinetic properties and binding affinity. nih.gov
For this compound, its specific substitution pattern would result in a unique electronic and steric profile compared to other isomers, which would in turn dictate its binding affinity and specificity for various biological targets. Theoretical models are essential for dissecting these subtle differences and guiding the design of more potent and selective stilbene-based therapeutic agents.
Preclinical Investigations of 3,3 ,4 ,5 Tetramethoxystilbene and Analogues in Non Human Models
In Vitro Cell Culture Models (2D and 3D) for Mechanistic Research
Two-dimensional (2D) cell cultures have been fundamental in the initial screening and mechanistic evaluation of 3,3',4',5-Tetramethoxystilbene (DMU-212). These models, which involve growing cancer cells as a monolayer on a flat surface, have demonstrated the compound's potent anti-proliferative and pro-apoptotic properties across a wide range of cancer cell lines, including those from the colon, liver, breast, prostate, and ovaries. researchgate.netnih.gov One of its key metabolites, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), has shown even greater cytotoxic activity than the parent compound in ovarian cancer cells. nih.govtandfonline.comresearchgate.net
Recognizing the limitations of 2D cultures in replicating the complex tumor microenvironment, research has increasingly shifted towards three-dimensional (3D) models like spheroids and organoids. nih.govnih.govresearchgate.net These 3D systems better mimic the natural architecture of tumors, including cell-cell interactions, nutrient and oxygen gradients, and the presence of distinct cell zones (proliferating, quiescent, and necrotic), which can significantly influence drug response. nih.govnih.gov
Mechanistic studies in various cell lines have revealed that these stilbene (B7821643) compounds operate through multiple anticancer pathways. In A375 human melanoma cells, 3,4,5,4'‑TMS was found to inhibit proliferation by causing mitotic arrest and was also shown to possess anti-metastatic properties by inhibiting cell migration. nih.govspandidos-publications.com In ovarian cancer cells, the metabolite DMU-214 induces receptor-mediated apoptosis and modulates the expression of genes involved in DNA repair and damage prevention. researchgate.net Specifically, in SKOV-3 ovarian cancer cells, which lack p53, DMU-214 was shown to increase the expression of THBS1, a factor linked to the inhibition of metastasis. nih.gov
Table 1: In Vitro Mechanistic Findings for this compound and its Metabolite
| Compound | Cell Line | Cancer Type | Key Findings | Citations |
|---|---|---|---|---|
| 3,4,5,4'-TMS | A375 | Melanoma | Markedly inhibited proliferation (IC50=0.7 µM); induced mitotic arrest; inhibited cell migration and attachment. | nih.gov |
| DMU-214 | SKOV-3 | Ovarian | Increased expression of THBS1 and KLF4; decreased expression of GPR56, IL1A, and IL15, leading to suppressed cell motility. | nih.gov |
| DMU-214 | A-2780 | Ovarian | Modulated p53-target genes related to apoptosis and DNA repair. | researchgate.net |
The development of 3D cancer models has evolved to include patient-derived organoids (PDOs) and spheroids, which are grown from a patient's own tumor tissue. nih.govwustl.edunih.gov These advanced models are invaluable for preclinical research as they retain the genetic and phenotypic heterogeneity of the original tumor, offering a platform for personalized medicine and more accurate prediction of therapeutic responses. wustl.edunih.gov
A significant study investigated the efficacy of a liposomal formulation of 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), an active metabolite of this compound, in both a commercial ovarian cancer cell line (SK-OV-3) and a patient-derived ovarian cancer spheroid model. tandfonline.com The results were compelling, showing that the liposomal formulation of DMU-214 was more potent, with lower IC50 values, than the free compound in both monolayer and, most notably, in the patient-derived spheroid model. tandfonline.com This highlights the potential of combining advanced drug delivery systems with potent compounds and testing them in patient-relevant 3D models to enhance antitumor activity. tandfonline.com The use of such models bridges the gap between traditional cell culture and in vivo studies, facilitating high-throughput screening in a more biologically relevant context. researchgate.net
In Vivo Xenograft and Spontaneous Tumor Models
To assess the systemic efficacy of this compound and its analogues, researchers employ in vivo animal models. These include xenograft models, where human cancer cells are implanted into immunodeficient mice, and spontaneous tumor models, where mice are genetically predisposed to develop cancer that closely mimics human disease progression.
Severe combined immunodeficient (SCID) mice are frequently used to create xenograft models because their compromised immune system allows for the growth of human tumors. nih.gov In a key study, the anti-tumor activity of the metabolite DMU-214 was verified in a xenograft model using SCID mice injected with A-2780 human ovarian cancer cells. researchgate.net The strong anti-proliferative activity observed for DMU-214 in this in vivo model suggested its potential as a therapeutic agent for ovarian cancer. researchgate.net These models are crucial for evaluating how a compound behaves in a complex living system, beyond the confines of an in vitro culture dish. nih.govnih.gov
The anticancer potential of this compound has also been demonstrated in melanoma xenograft models. nih.gov Studies on the analogue 3,4,5,4'‑trans‑tetramethoxystilbene (3,4,5,4'‑TMS) have reported anti-proliferative activity not only in vitro but also in vivo within such models. nih.govspandidos-publications.com These findings corroborate the results from cell culture experiments, which identified multiple anticancer modes of action, including the inhibition of proliferation and metastasis, suggesting its potential as a treatment for human melanoma. nih.govspandidos-publications.com
While direct in vivo data for this compound in breast cancer xenografts is emerging, its pro-apoptotic activity has been established in breast cancer cell lines. researchgate.net Research on closely related analogues provides further insight. For instance, 3,5,4'-Trimethoxystilbene, a naturally methoxylated derivative of resveratrol (B1683913), has demonstrated antitumor activity in colorectal cancer xenografts. nih.govosti.gov This analogue was subsequently shown to inhibit the invasiveness of human MCF-7 breast adenocarcinoma cells by reversing the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govosti.gov These studies on related compounds underscore the potential of the methoxystilbene class of molecules in combating breast cancer.
The ApcMin/+ mouse is a well-established spontaneous model for human intestinal carcinogenesis, as these mice carry a mutation in the Apc gene, predisposing them to develop multiple intestinal adenomas. nih.govnih.govcyagen.com In a comparative study, ApcMin/+ mice were fed a diet containing either resveratrol or its synthetic analog this compound (DMU-212). Both compounds demonstrated a comparable and significant ability to reduce the intestinal adenoma load. nih.govaacrjournals.org DMU-212 was found to decrease adenoma load by 24% compared to untreated controls. nih.gov Mechanistically, while resveratrol was shown to inhibit cyclooxygenase (COX) enzymes directly, DMU-212 appeared to reduce prostaglandin (B15479496) E-2 (PGE-2) levels in the intestinal mucosa through the action of its metabolites. nih.gov This demonstrates that the structural modification of resveratrol to create DMU-212 maintains its chemopreventive efficacy in a spontaneous model of colorectal adenoma. nih.gov
Table 2: Summary of In Vivo Preclinical Studies
| Compound/Analogue | Model | Cancer Type | Key Findings | Citations |
|---|---|---|---|---|
| DMU-214 | SCID Mouse Xenograft | Ovarian | Demonstrated strong anti-proliferative activity in vivo. | researchgate.net |
| 3,4,5,4'-TMS | Xenograft Model | Melanoma | Showed anti-proliferative activity in vivo. | nih.govspandidos-publications.com |
| DMU-212 | ApcMin/+ Mouse | Colorectal Adenoma | Decreased adenoma load by 24%; reduced PGE-2 levels in intestinal mucosa. | nih.govaacrjournals.org |
Evaluation of Effects on Tumorigenesis and Disease Progression in Non-Human Animal Models
The resveratrol analogue, this compound (DMU-212), has demonstrated notable anti-cancer properties in various preclinical settings. acs.orgnih.gov This compound has shown preferential growth-inhibitory and pro-apoptotic effects in transformed cells compared to their non-transformed counterparts. nih.gov In vivo studies have further elucidated its potential in curbing tumorigenesis.
One of the key mechanisms through which DMU-212 exerts its anti-cancer effects is by inhibiting angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. nih.gov In a mouse Matrigel plug assay, DMU-212 significantly inhibited the generation of new vasculature induced by vascular endothelial growth factor (VEGF). nih.gov This was accompanied by a marked decrease in the area of infiltrating CD31-positive endothelial cells. nih.gov Further evidence of its anti-angiogenic potential was observed in the chick chorioallantoic membrane (CAM) assay, where it effectively inhibited the formation of new microvessels. nih.gov The underlying mechanism for this activity appears to be the compound's ability to suppress the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling components, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K in human umbilical vein endothelial cells (HUVECs). nih.gov
The metabolite of DMU-212, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), has also been a subject of investigation and has shown potent anti-proliferative activity. nih.gov In a xenograft model using SCID mice injected with A-2780 ovarian cancer cells, DMU-214 demonstrated strong anti-proliferative effects, suggesting its potential as a therapeutic agent for ovarian cancer. nih.gov In fact, screening studies revealed that the cytotoxic activity of DMU-214 was higher than that of its parent compound, DMU-212, in both A-2780 and SKOV-3 ovarian cancer cell lines. nih.gov
The promising results from these non-human animal models have provided a strong rationale for the continued investigation of this compound and its analogues as potential agents for colorectal cancer chemoprevention. nih.gov
Pharmacokinetic Studies in Non-Human Animal Models (e.g., Rats) for Research Purposes
Pharmacokinetic studies in non-human animal models, particularly rats and mice, have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound (also referred to as MR-4 or DMU-212) and its analogues. acs.orgnih.govnih.gov These studies are crucial for understanding the bioavailability and metabolic fate of these compounds, which are key factors in their potential therapeutic efficacy. acs.orgnih.gov
Upon intravenous administration in rats, this compound displays moderate clearance and a terminal elimination half-life of approximately 154 minutes. acs.orgacs.org However, its absolute oral bioavailability is low, estimated to be around 6.31%. acs.orgacs.org This suggests that while the compound is cleared from the body at a moderate rate, a significant portion of it may not be absorbed into the systemic circulation when administered orally. acs.org
In mice, after intragastric administration, this compound exhibited superior availability in the small intestine and colon compared to resveratrol, another well-known stilbene. nih.govresearchgate.net Conversely, resveratrol showed significantly higher levels in the plasma and liver. nih.govresearchgate.net This suggests a differential distribution pattern between these two compounds, with this compound potentially having a greater localized effect in the gastrointestinal tract. nih.gov
Metabolically, this compound undergoes hydroxylation and single or double O-demethylation in mice. nih.gov One of its active metabolites is 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214). nih.gov
A similar analogue, trans-2,4,3',5'-tetramethoxystilbene (oxyresveratrol tetramethyl ether, OTE), when administered intravenously to rats, showed a long terminal elimination half-life of approximately 481 minutes and slow clearance. nih.gov Despite rapid absorption after oral administration, its absolute oral bioavailability was also low, at around 4.5%. nih.gov
| Compound | Animal Model | Administration Route | Key Pharmacokinetic Parameters |
|---|---|---|---|
| This compound (MR-4/DMU-212) | Rat | Intravenous | Moderate clearance (46.5 ± 7.6 mL/min/kg), Terminal elimination half-life (154 ± 80 min) acs.orgacs.org |
| This compound (MR-4/DMU-212) | Rat | Oral | Low absolute bioavailability (6.31 ± 3.30%) acs.orgacs.org |
| This compound (DMU-212) | Mouse | Intragastric | Superior availability in small intestine and colon compared to resveratrol nih.govresearchgate.net |
| trans-2,4,3',5'-Tetramethoxystilbene (OTE) | Rat | Intravenous | Slow clearance (29.1 ± 3.7 mL/min/kg), Long terminal elimination half-life (481 ± 137 min) nih.gov |
| trans-2,4,3',5'-Tetramethoxystilbene (OTE) | Rat | Oral | Low absolute bioavailability (4.5 ± 3.2%) nih.gov |
Novel Formulation Strategies for Enhanced Research Efficacy
The limited aqueous solubility and low bioavailability of this compound and its analogues present challenges for their application in research and potential therapeutic development. acs.orgnih.gov To overcome these limitations, novel formulation strategies are being explored to enhance their efficacy in research models. nih.govmmu.ac.uk
Liposomal delivery systems have emerged as a promising approach to improve the bioactivity of methylated stilbene analogues. nih.govtandfonline.com These systems encapsulate the compounds within lipid vesicles, which can enhance their solubility in aqueous environments and facilitate their delivery to target tissues. nih.govtandfonline.com
For instance, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), a metabolite of this compound, has been successfully encapsulated in liposomes. nih.govtandfonline.com These DMU-214-loaded liposomes, with vesicle diameters ranging from 118.0 to 155.5 nm, have shown enhanced potency in ovarian cancer models compared to the free compound. nih.govtandfonline.com The improved activity was particularly significant in 3D patient-derived ovarian cancer spheroid models. nih.govtandfonline.com
Similarly, liposomal formulations of 2,3',4,5'-tetramethoxystilbene (TMS) have been developed to improve its low bioavailability. mmu.ac.uknih.gov These TMS-loaded liposomes, with a mean diameter of approximately 157 nm, were found to restore vasodilator responses in isolated rat aortic vessels that had been attenuated by acute tension elevation. nih.gov The liposomal formulation demonstrated a more sustained effect compared to a solution of TMS. nih.gov Furthermore, liposomal delivery of TMS improved its bioavailability compared to a TMS solution when tested in an ex vivo model. mmu.ac.uk
The development of these liposomal formulations represents a significant step forward in harnessing the full potential of these bioactive compounds for research purposes. nih.govmmu.ac.uktandfonline.com
| Compound | Liposomal Formulation Details | Observed Enhancement in Research Model |
|---|---|---|
| 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) | Vesicle diameter: 118.0-155.5 nm nih.govtandfonline.com | More potent (lower IC50 values) than the free compound in both monolayer and spheroid ovarian cancer models nih.govtandfonline.com |
| 2,3',4,5'-tetramethoxystilbene (TMS) | Mean diameter: ~157 nm nih.gov | Restored attenuated vasodilator responses in isolated rat aortic vessels and demonstrated a more sustained effect compared to TMS solution nih.gov |
| 2,3',4,5'-tetramethoxystilbene (TMS) | Mean diameter: 141 ± 0.9 nm (PEGylated liposomes) mmu.ac.uk | Improved bioavailability compared to TMS solution in an ex vivo model mmu.ac.uk |
Conclusion and Future Directions in Research on 3,3 ,4 ,5 Tetramethoxystilbene
Synthesis of Key Research Findings on Biological Efficacy and Underlying Mechanisms
Research into tetramethoxystilbene compounds, methylated analogues of resveratrol (B1683913), has revealed significant anti-cancer, anti-inflammatory, and anti-angiogenic properties. These effects are largely attributed to their improved bioavailability compared to the parent compound, resveratrol. nih.gov The primary focus of existing research has been on a few specific isomers, most notably 3,4,5,4'-tetramethoxystilbene (B174519) (DMU-212) and (E)-2,3',4,5'-tetramethoxystilbene (TMS).
Anti-Inflammatory Effects: Studies on 3,3',4',5-tetramethoxy-trans-stilbene have demonstrated its capacity to suppress inflammation in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov The compound effectively reduces the release of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner. nih.gov Mechanistically, its anti-inflammatory action is mediated through the inactivation of key signaling pathways. The compound down-regulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, it inhibits the phosphorylation of proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (p38, JNK) and the NF-κB pathway (IKKα/β, IκBα), ultimately suppressing the inflammatory response. nih.gov It has also been shown to decrease oxidative stress by reducing the levels of reactive oxygen species (ROS). nih.gov
Anti-Cancer and Anti-Angiogenic Efficacy: The anti-cancer potential of various tetramethoxystilbene isomers has been investigated across multiple cancer cell lines.
(E)-2,3',4,5'-tetramethoxystilbene (TMS) is a selective and potent inhibitor of the enzyme CYP1B1, which is involved in the metabolic activation of pro-carcinogens. medchemexpress.com It has shown pro-apoptotic activity in breast cancer cells by inducing the translocation of the Bax protein to the mitochondria and increasing levels of other pro-apoptotic proteins like Noxa and Bim, triggering cell death through the intrinsic pathway. researchgate.netaacrjournals.org
3,4,5,4'-tetramethoxystilbene (DMU-212) exhibits broad anti-proliferative activity. nih.gov It has been shown to inhibit the growth of ovarian cancer cells (SKOV-3 and A-2780) by causing cell cycle arrest and inducing apoptosis. nih.gov The mechanisms differ depending on the cell line; in SKOV-3 cells, it upregulates genes in the intrinsic apoptotic pathway (Bax, Apaf-1), while in A-2780 cells, it activates genes related to the extrinsic pathway (Fas, TNF). nih.gov In human melanoma cells (A375), it markedly inhibits proliferation by causing mitotic arrest and exhibits anti-metastatic activity by inhibiting cell migration. nih.gov A significant part of its anti-cancer effect is also due to its potent anti-angiogenic properties. DMU-212 inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and suppresses the formation of new blood vessels, a critical process for tumor growth. nih.gov This is achieved, at least in part, by inhibiting the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling components, including c-Src, FAK, Akt, and mTOR. nih.gov
A metabolite of DMU-212, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) , has demonstrated even greater cytotoxic activity than its parent compound in ovarian cancer cells. nih.govresearchgate.net It effectively reduces the migration and proliferation of SKOV-3 ovarian cancer cells by altering the expression of numerous genes and proteins involved in these processes, such as GPR56, RGCC, and SOX4. nih.gov
Another isomer, (Z)-3,4,5,4'-trans-tetramethoxystilbene (TMS) , was found to be effective against gefitinib-resistant non-small-cell lung cancer (NSCLC) cells. proquest.comnih.gov Its unique mechanism involves selectively elevating intracellular calcium levels by binding to SERCA, which leads to endoplasmic reticulum (ER) stress, AMPK activation, and subsequent induction of both apoptosis and autophagy. proquest.comnih.gov
Table 1: Summary of Biological Efficacy and Mechanisms of Tetramethoxystilbene Isomers
| Compound/Isomer | Biological Effect | Model System | Key Mechanistic Findings | Citations |
|---|---|---|---|---|
| 3,3',4',5'-tetramethoxy-trans-stilbene | Anti-inflammatory | RAW 264.7 macrophages | Inhibition of NO, IL-6, TNF-α; Down-regulation of iNOS, COX-2; Suppression of MAPK and NF-κB pathways. | nih.gov |
| (E)-2,3',4,5'-tetramethoxystilbene (TMS) | Anti-cancer | Breast cancer cells | Selective inhibition of CYP1B1; Induction of intrinsic apoptosis via Bax translocation and increased Noxa and Bim. | medchemexpress.comresearchgate.netaacrjournals.org |
| 3,4,5,4'-tetramethoxystilbene (DMU-212) | Anti-cancer | Ovarian cancer cells (SKOV-3, A-2780) | Cell cycle arrest; Induction of intrinsic (Bax) and extrinsic (Fas, TNF) apoptosis pathways. | nih.gov |
| Anti-cancer / Anti-metastatic | A375 melanoma cells | Inhibition of proliferation (IC50=0.7 µM); Mitotic arrest; Inhibition of cell migration. | nih.gov | |
| Anti-angiogenic | HUVECs, Mouse Matrigel Plug, Chick CAM | Inhibition of VEGF-stimulated proliferation and migration; Suppression of VEGFR2 pathway phosphorylation. | nih.gov | |
| 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) | Anti-cancer / Anti-migratory | SKOV-3 ovarian cancer cells | Inhibition of cell migration and proliferation; Down-regulation of GPR56, RGCC, and SOX4. | nih.gov |
| (Z)-3,4,5,4'-trans-tetramethoxystilbene (TMS) | Anti-cancer | Gefitinib-resistant NSCLC cells | Selective elevation of intracellular calcium; Induction of ER stress, AMPK activation, apoptosis, and autophagy. | proquest.comnih.gov |
Identification of Unexplored Research Avenues and Current Knowledge Gaps
Despite the promising preclinical data, the research on 3,3',4',5-tetramethoxystilbene and its isomers is still in its early stages, with several significant knowledge gaps.
Incomplete Mechanistic Understanding: The precise molecular targets for some of the observed effects remain to be fully identified. For instance, while (Z)-3,4,5,4'-trans-tetramethoxystilbene has been shown to bind to SERCA, the direct protein interactions for other isomers and their broader off-target effects are not well understood. proquest.comnih.gov
Therapeutic Potential in Other Diseases: Research has predominantly focused on cancer and inflammation. The potential efficacy of these compounds in other diseases where oxidative stress and aberrant signaling pathways play a role, such as neurodegenerative diseases, cardiovascular conditions, and metabolic disorders, remains largely unexplored.
Drug Resistance: The efficacy against gefitinib-resistant lung cancer suggests a potential role in overcoming drug resistance. proquest.comnih.gov This is a critical area that needs further investigation. Exploring its effectiveness in other resistant cancer models and in combination with standard chemotherapies is a logical next step.
Comparative Studies: There is a lack of direct, systematic comparative studies evaluating the different tetramethoxystilbene isomers against each other within the same experimental systems. Such studies would be invaluable for identifying the most potent and promising candidate for clinical development.
Prospects for Further Analogue Development and Optimization in Academic Research
The existing research provides a strong foundation for the further development and optimization of tetramethoxystilbene analogues.
Metabolite-Based Drug Design: The discovery that the metabolite DMU-214 possesses higher activity than its parent compound, DMU-212, is a crucial finding. nih.govresearchgate.net This suggests that metabolites can serve as lead compounds for designing new analogues with enhanced efficacy and potentially more favorable metabolic stability.
Structure-Activity Relationship (SAR) Studies: There is a significant opportunity for systematic SAR studies. By synthesizing a library of new analogues with modifications at different positions of the stilbene (B7821643) core, researchers can map the chemical features essential for specific biological activities (e.g., CYP1B1 inhibition, VEGFR2 inhibition, SERCA binding). This could lead to the development of compounds with greater potency and selectivity.
Improving Physicochemical Properties: While methylation improves bioavailability over resveratrol, issues like poor water solubility can still hinder clinical application. Research into novel formulations, such as the development of liposomal carriers for DMU-214, has shown promise in enhancing delivery and potency. nih.govtandfonline.com Further exploration of advanced drug delivery systems, including nanoparticles, micelles, and polymer conjugates, could significantly improve the therapeutic index of these compounds.
Recommendations for Advanced Methodological Approaches to Enhance Comprehensive Understanding
To bridge the existing knowledge gaps and accelerate the translation of these compounds from the laboratory to the clinic, the adoption of advanced methodological approaches is essential.
Advanced Preclinical Models: Moving beyond traditional 2D cell cultures to more physiologically relevant models is critical. The use of 3D patient-derived tumor spheroids or organoids, as has been initiated for DMU-214, can provide more accurate predictions of a compound's efficacy. nih.gov Patient-derived xenograft (PDX) models would further enhance the clinical relevance of in vivo studies.
Systems Biology ('Omics') Approaches: While some studies have used microarray and proteomics, a more integrated systems biology approach is needed. nih.govproquest.com Techniques like RNA-sequencing (RNA-Seq), single-cell sequencing, metabolomics, and phosphoproteomics can provide a global, unbiased view of the cellular pathways modulated by these compounds, helping to uncover novel mechanisms and biomarkers of response.
Advanced Imaging Techniques: High-resolution live-cell imaging and intravital microscopy can be employed to visualize the subcellular localization of fluorescently-tagged analogues in real-time. These techniques can provide dynamic insights into how the compounds engage with their targets and alter cellular processes like mitochondrial dynamics, calcium signaling, and protein trafficking.
Computational Modeling and AI: In silico approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of analogues to their protein targets, guiding SAR studies. Machine learning algorithms could be trained on 'omics' data to predict drug sensitivity and identify patient populations most likely to benefit from treatment.
Q & A
Q. Experimental Design :
- siRNA Knockdown : Transfect CYP1B1 siRNA to assess dose-response changes.
- LC-MS/MS : Quantify metabolite profiles (e.g., demethylated derivatives) to correlate bioactivity with enzyme activity .
Advanced: What preclinical models have been used to study the anticancer mechanisms of this compound?
Answer:
Key models include:
Methodological Insight : Use flow cytometry (Annexin V/PI staining) for apoptosis quantification and Western blotting for pathway analysis (e.g., p21, cyclin B1) .
Advanced: How can researchers address contradictions in reported apoptotic mechanisms across studies?
Answer:
Discrepancies often arise from:
Q. Resolution Strategies :
- Transcriptomic Profiling : Compare gene expression (e.g., Bcl-2, Bax) across cell lines.
- Combination Studies : Test synergy with cisplatin or paclitaxel to identify context-dependent mechanisms .
Advanced: What role do methoxy groups play in the compound’s bioavailability and bioactivity?
Answer:
Methoxy substitutions enhance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
